2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that features both benzimidazole and benzothiophene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and reacting with a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Benzothiophene Moiety: Cyclization of a suitable thiophene precursor with a nitrile group.
Coupling Reaction: Linking the benzimidazole and benzothiophene moieties through a sulfanyl bridge, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of benzimidazole and benzothiophene moieties, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)acetamide: Lacks the benzothiophene moiety.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Lacks the benzimidazole moiety.
Uniqueness
The combination of benzimidazole and benzothiophene moieties in a single molecule is unique and may confer distinct biological or chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C18H16N4OS2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4OS2/c19-9-12-11-5-1-4-8-15(11)25-17(12)22-16(23)10-24-18-20-13-6-2-3-7-14(13)21-18/h2-3,6-7H,1,4-5,8,10H2,(H,20,21)(H,22,23) |
InChI Key |
BPXMTPRPTLGVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3)C#N |
Origin of Product |
United States |
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